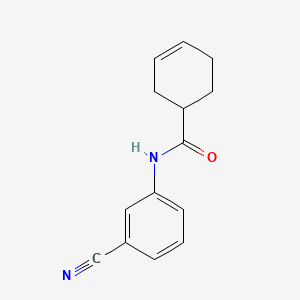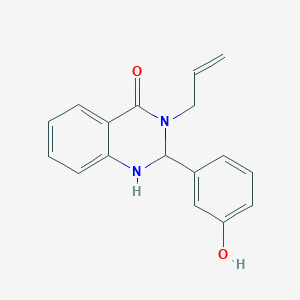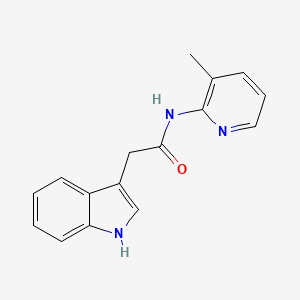
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide, also known as CX546, is a chemical compound that belongs to the family of AMPA receptor positive allosteric modulators. It is a synthetic compound that is used in scientific research to study the function and regulation of AMPA receptors in the brain. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity, learning, and memory. CX546 has been found to enhance the activity of AMPA receptors and improve cognitive function in animal models, making it a promising candidate for the treatment of neurological disorders.
Wirkmechanismus
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide works by binding to a specific site on the AMPA receptor, known as the positive allosteric modulator site. This binding enhances the activity of the receptor, leading to increased transmission of signals between neurons. This increased activity is thought to underlie the cognitive-enhancing effects of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide.
Biochemical and Physiological Effects
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide has been found to enhance cognitive function in animal models, including improved spatial learning and memory. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. In addition, N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide has been found to increase the number of AMPA receptors on the surface of neurons, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide in scientific research is its ability to enhance cognitive function in animal models, making it a useful tool for studying the role of AMPA receptors in learning and memory. However, N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide has several limitations that should be considered. It is a synthetic compound that is challenging to produce on a large scale, which may limit its availability for research. In addition, the effects of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide on cognitive function may not translate directly to humans, and further research is needed to determine its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide and its potential therapeutic applications. One area of interest is the use of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to understand the long-term effects of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide on cognitive function and to determine the optimal dosage and administration schedule for potential therapeutic use. Finally, the development of more potent and selective AMPA receptor modulators may lead to the discovery of new treatments for neurological disorders.
Synthesemethoden
The synthesis of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide involves several steps, starting with the reaction of 3-cyanophenylboronic acid with cyclohex-3-ene-1-carboxylic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide. The synthesis of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide is a complex process that requires specialized equipment and expertise, making it challenging to produce on a large scale.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide is primarily used in scientific research to study the function and regulation of AMPA receptors in the brain. It has been found to enhance the activity of AMPA receptors and improve cognitive function in animal models, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide has also been used to study the role of AMPA receptors in synaptic plasticity and long-term potentiation, which are important processes for learning and memory.
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-2,4-5,8-9,12H,3,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWZKQFAKLLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)

![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)

![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)

![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)

![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![6-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7455715.png)
![7-chloro-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-propyl-1,3-benzodioxole-5-carboxamide](/img/structure/B7455716.png)


![3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455745.png)